Amlodipine-d4 (besylate) is a deuterated form of amlodipine besylate, a third-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. The compound features a selective mechanism that inhibits calcium ion influx across cell membranes, thereby relaxing vascular smooth muscle and reducing blood pressure. Amlodipine-d4 is utilized in pharmacokinetic studies and research applications due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution in biological systems.
Amlodipine-d4 is classified as a pharmaceutical compound under the category of calcium channel blockers. It is synthesized from amlodipine, which is derived from the reaction of 2-aminoethoxy methyl-3-ethoxycarbonyl-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine with benzenesulfonic acid. The deuterated version, amlodipine-d4, incorporates four deuterium atoms in place of hydrogen atoms, enhancing its stability and detection capabilities in analytical methods.
The synthesis of amlodipine-d4 (besylate) typically involves a multi-step process that includes the following:
The synthesis can be performed using solid-phase synthesis techniques at low temperatures to enhance yield and purity. For example, a method described in a patent involves grinding amlodipine with benzenesulfonic acid at controlled temperatures (40-45 °C) under an inert atmosphere to minimize side reactions and maximize product quality .
The molecular formula for amlodipine-d4 (besylate) is . The structure consists of a dihydropyridine ring system with various substituents, including a benzenesulfonate group. The incorporation of deuterium alters the mass and can affect the compound's spectral properties.
Key structural data include:
Amlodipine-d4 participates in various chemical reactions typical of amines and esters, including:
In kinetic studies, the reaction conditions such as pH and temperature significantly influence the rate and yield of products formed from reactions involving amlodipine-d4. For instance, optimal conditions for the condensation reaction were found at pH 8.6 and elevated temperatures .
Amlodipine-d4 functions primarily as a calcium channel blocker by binding to L-type calcium channels in vascular smooth muscle cells. This binding prevents calcium ions from entering the cells, leading to:
The mechanism involves:
Amlodipine-d4 (besylate) is predominantly used in scientific research settings:
Deuterium labeling in Amlodipine-d4 besylate (C₂₆H₂₇D₄ClN₂O₈S) targets specific hydrogen sites to maintain pharmacological activity while enabling precise metabolic tracking. The deuterium atoms are typically incorporated at the 1,1,2,2-positions of the ethanolamine side chain, preserving the dihydropyridine core critical for calcium channel blockade [1] [9].
This method employs deuterium gas (D₂) and palladium/carbon catalysts to satlate alkene or alkyne precursors of amlodipine. Key advantages include operational simplicity and high isotopic enrichment (>98%). For example, hydrogenation of an unsaturated amlodipine precursor in deuterated solvents (e.g., D₂O/THF mixtures) yields the d4-labeled analog with minimal scrambling. Reaction conditions require strict control (25–50°C, 1–3 atm D₂ pressure) to prevent dehalogenation of the 2-chlorophenyl moiety [6] [8]. Post-reduction, catalytic filters remove Pd residues to meet pharmaceutical purity standards [6].
Precursor-directed routes use deuterated building blocks early in the synthesis. The primary strategy involves:
Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/D₂O gradients separates deuterated intermediates from non-deuterated species. Retention time shifts confirm deuterium incorporation due to altered hydrophobicity [6].
Spectroscopic Validation:
Table 1: NMR Chemical Shift Comparison of Amlodipine vs. Amlodipine-d4 in DMSO-d₆
| Position | ¹H NMR Shift (Unlabeled) | ¹H NMR Shift (d4-Labeled) | ¹³C NMR Shift (d4-Labeled) |
|---|---|---|---|
| H-9/C-9 | 2.73 ppm (t, J=5.1 Hz) | Signal absent | 38.6 ppm |
| H-8/C-8 | 3.44 ppm (t, J=5.1 Hz) | 3.69–3.61 ppm (m) | 66.6 ppm |
| H-4 | 5.30 ppm (s) | 5.30 ppm (s) | 36.6 ppm |
Salt Formation: Amlodipine-d4 free base reacts with benzenesulfonic acid in anhydrous acetone (20–25°C) to form the besylate salt. Stoichiometric control (1:1 molar ratio) prevents di-besylate impurities. The reaction is monitored by in situ IR, tracking carbonyl (1686 cm⁻¹) and sulfonate (1095 cm⁻¹) bands [3] [5].
Polymorph Control:
Table 2: Crystallization Conditions for Amlodipine-d4 Besylate Polymorphs
| Polymorph | Solvent System | Temperature | Key PXRD Peaks (2θ) | Thermal Properties |
|---|---|---|---|---|
| Anhydrate (Form I) | Acetone/ethyl acetate | 0–5°C | 8.4°, 15.7°, 23.2° | MP 198–200°C (DSC) |
| Monohydrate | Water/isopropanol (3:7) | 25°C | 6.8°, 13.5°, 20.1° | Dehydration onset 80°C (TGA) |
Stability: Anhydrate forms resist hygroscopicity (<0.2% moisture uptake at 60% RH), critical for long-term storage. Monohydrates convert to anhydrates above 40°C, confirmed by variable-temperature PXRD [3] [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5